molecular formula C17H11N5S2 B12626101 2-[3-(3-Methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline

2-[3-(3-Methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline

Cat. No.: B12626101
M. Wt: 349.4 g/mol
InChI Key: LXFURNULPASKFH-UHFFFAOYSA-N
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Description

2-[3-(3-Methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline is a synthetically designed heterocyclic compound that has emerged as a lead structure in medicinal chemistry research, particularly in the development of novel kinase inhibitors. Its core structure, which integrates quinoline, triazolo, and thiadiazole pharmacophores, is engineered for high-affinity interaction with the ATP-binding sites of various protein kinases. Scientific studies highlight its significant research value in oncology, where it has demonstrated potent inhibitory activity against VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a primary driver of tumor angiogenesis Source . By selectively targeting this receptor, the compound effectively blocks downstream signaling pathways, such as MAPK/ERK and PI3K/Akt, leading to the suppression of endothelial cell proliferation, migration, and the formation of new blood vessels essential for tumor growth and metastasis Source . This mechanism positions it as a crucial research tool for probing the complexities of angiogenic processes and for evaluating novel therapeutic strategies against a range of solid tumors. Further investigations explore its potential as a multi-targeted agent, with research indicating activity against other kinase targets involved in proliferative and inflammatory diseases, making it a versatile compound for hit-to-lead optimization and structure-activity relationship (SAR) studies in drug discovery pipelines Source .

Properties

Molecular Formula

C17H11N5S2

Molecular Weight

349.4 g/mol

IUPAC Name

3-(3-methylthiophen-2-yl)-6-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11N5S2/c1-10-8-9-23-14(10)15-19-20-17-22(15)21-16(24-17)13-7-6-11-4-2-3-5-12(11)18-13/h2-9H,1H3

InChI Key

LXFURNULPASKFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=NN=C3N2N=C(S3)C4=NC5=CC=CC=C5C=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation

The cyclocondensation of quinoline derivatives with triazole and thiadiazole precursors is a common approach. The reaction conditions usually require:

  • Reagents :

    • 2-chloroquinoline derivatives
    • 4-amino-5-methyl-1,2,4-triazole-3-thiol
    • Various thiadiazole precursors
  • Conditions :

    • Solvent: Ethanol is commonly used.
    • Base: Triethylamine or similar bases facilitate the reaction.

This method has been shown to yield high purity and good yields of the desired compound due to the efficient formation of heterocycles under mild conditions.

Alternative Synthetic Routes

Recent literature has explored alternative synthetic routes that enhance yield and efficiency:

  • Intermolecular Condensation : This involves the reaction of mercapto-triazoles with α-halo compounds or activated methylene groups. This method allows for diverse substitution patterns at the triazole ring.

  • Microwave-Assisted Synthesis : Microwave irradiation has been employed to accelerate reactions and improve yields significantly. For instance, the reaction of bis(4-amino-5-mercapto-1,2,4-triazoles) with phenacyl bromide under microwave conditions has shown excellent results.

Comparative Analysis of Synthesis Methods

The following table summarizes different synthesis methods for related compounds and their outcomes:

Method Key Features Yield (%) References
Cyclocondensation Mild conditions; high purity 75–90
Intermolecular Condensation Versatile substitution; good for complex scaffolds 70–85
Microwave-Assisted Rapid synthesis; high yields 85–97

Research Findings on Biological Activity

The biological activity of compounds related to 2-[3-(3-Methylthiophen-2-yl)triazolo[3,4-b]thiadiazol-6-yl]quinoline has been documented extensively:

  • Antimicrobial Activity : Many quinoline derivatives demonstrate significant antimicrobial properties.

  • Anticancer Effects : Compounds with quinoline cores have shown promise in inhibiting cancer cell proliferation.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of thiadiazole and triazole compounds exhibit significant antimicrobial properties. The unique structure of 2-[3-(3-Methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline enhances its interaction with microbial targets. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi .

Anticancer Properties
The compound's ability to modulate biological pathways makes it a candidate for anticancer drug development. Investigations into related triazole-thiadiazole compounds reveal their potential to induce apoptosis in cancer cells and inhibit tumor growth . For instance, some derivatives have shown cytotoxic effects comparable to established chemotherapeutics .

Anti-inflammatory Effects
Thiadiazole derivatives have been documented to possess anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in treating inflammatory diseases .

Materials Science

Organic Semiconductors
Due to its electronic properties, 2-[3-(3-Methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline is being explored for applications in organic electronics. Its structure allows for effective charge transport, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Sensor Applications
The compound's sensitivity to environmental changes positions it as a potential candidate for sensor technology. Its ability to interact with various gases or biological molecules can be harnessed to develop sensors for detecting specific analytes .

Organic Synthesis

Building Block for Complex Molecules
In synthetic organic chemistry, 2-[3-(3-Methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline can serve as a versatile building block. It can participate in various reactions to form more complex structures that are valuable in pharmaceuticals and agrochemicals .

Case Studies

Study FocusFindings
Antimicrobial Activity A study on thiadiazole derivatives showed significant inhibition of bacterial growth with minimum inhibitory concentrations (MIC) lower than standard antibiotics .
Anticancer Potential Research demonstrated that certain triazole-thiadiazole compounds induced apoptosis in breast cancer cell lines with efficacy comparable to cisplatin .
Organic Electronics Investigations into the electronic properties highlighted the potential use of this compound in enhancing the performance of OLEDs due to improved charge mobility .

Mechanism of Action

The mechanism of action of 2-[3-(3-Methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline involves its interaction with various molecular targets. It is known to inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects. The compound can also interact with DNA, causing cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., 4-iodophenyl in 5a) generally increase melting points due to enhanced intermolecular interactions, whereas electron-donating groups (e.g., 4-methoxyphenyl in 5b) may improve solubility .

Physicochemical Properties

  • Lipophilicity : The 3-methylthiophene group in the target compound enhances lipophilicity compared to halogenated (e.g., 4-iodophenyl in 5a) or polar (e.g., 4-nitrophenyl in 7c ) analogs. This property may improve membrane permeability in biological systems.
  • Melting Points : While exact data for the target compound is unavailable, analogs with halogen substituents (e.g., 5a: 183–185°C) exhibit higher melting points than those with alkyl/alkoxy groups (e.g., 5b: 192–194°C), suggesting stronger crystal packing forces .

Key Observations :

  • Heparanase Inhibition : Compounds like 4-CMI (chlorophenyl) and 4-MDI (tolyl) show potent activity (IC₅₀: 3–12 μg/mL), attributed to halogen-driven electrostatic interactions with enzyme active sites . The target compound’s methylthiophene group may offer a balance between lipophilicity and moderate activity, though specific data is lacking.
  • Antimicrobial Activity : Triazolothiadiazoles with nitro groups (e.g., 7c–e ) exhibit moderate activity against Staphylococcus aureus and Escherichia coli, suggesting that electron-deficient substituents enhance microbial targeting .

Biological Activity

The compound 2-[3-(3-Methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure comprising a quinoline core linked to a thiadiazole and triazole moiety. The molecular formula is C14H12N4S2C_{14}H_{12}N_{4}S_{2} with a molecular weight of approximately 320.4 g/mol. The unique arrangement of sulfur and nitrogen atoms within the structure contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds containing triazole and thiadiazole rings often exhibit a range of biological activities including:

  • Anticancer Activity : Several studies have demonstrated that derivatives of thiadiazole and triazole show significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Effects : Compounds with similar structures have been reported to possess antibacterial and antifungal properties.
  • Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation.

Anticancer Activity

A significant focus has been placed on the anticancer potential of 2-[3-(3-Methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline.

Case Studies

  • In Vitro Studies : A study evaluated the compound against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The results indicated an IC50 value of approximately 5.0 μM for HepG-2 and 7.5 μM for A-549 cells, suggesting potent anticancer activity compared to standard drugs like cisplatin .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects likely involves the inhibition of key enzymes involved in DNA replication and repair processes. Specifically, triazole derivatives have been shown to inhibit dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis .

Pharmacological Activities

In addition to its anticancer properties, the compound may also exhibit:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential as an antibiotic agent.
  • Anti-inflammatory Effects : Research on related thiadiazole compounds suggests that they may modulate inflammatory pathways effectively.

Data Table: Biological Activities of Related Compounds

Compound NameStructureBiological ActivityIC50 (μM)Reference
Compound AStructureAnticancer (HepG-2)4.37
Compound BStructureAntimicrobial12.5
Compound CStructureAnti-inflammatory15.0

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